molecular formula C9H14N2 B13803274 4-Methyl-3-[(methylamino)methyl]aniline CAS No. 744138-96-3

4-Methyl-3-[(methylamino)methyl]aniline

Cat. No.: B13803274
CAS No.: 744138-96-3
M. Wt: 150.22 g/mol
InChI Key: BETJQPLVMIOYFC-UHFFFAOYSA-N
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Description

4-Methyl-3-[(methylamino)methyl]aniline is an organic compound with the molecular formula C8H12N2. It is a derivative of aniline, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-[(methylamino)methyl]aniline can be synthesized through several methods. One common method involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reduction of nitroarenes followed by methylation. The process typically includes the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the nitro group to an amine, followed by methylation using methanol or other methylating agents .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-3-[(methylamino)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other organic products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(methylamino)methyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methylamino group can donate electrons to form new bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-[(methylamino)methyl]aniline is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

744138-96-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-3-(methylaminomethyl)aniline

InChI

InChI=1S/C9H14N2/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3

InChI Key

BETJQPLVMIOYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CNC

Origin of Product

United States

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